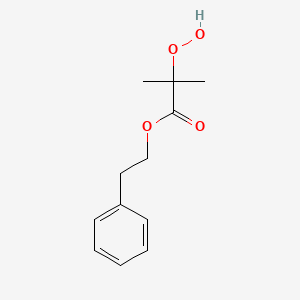
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a hydroperoxy group and a phenylethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester typically involves the esterification of 2-hydroperoxy-2-methylpropanoic acid with 2-phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxy acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxy acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: New ester derivatives or amides.
Scientific Research Applications
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The ester moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, 2-phenylethyl ester: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Propanoic acid, 2-phenylethyl ester: Similar ester structure but without the methyl and hydroperoxy groups, resulting in different chemical properties.
Uniqueness
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
830345-67-0 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenylethyl 2-hydroperoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,16-14)11(13)15-9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |
InChI Key |
GYSCULHMTULJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCC1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
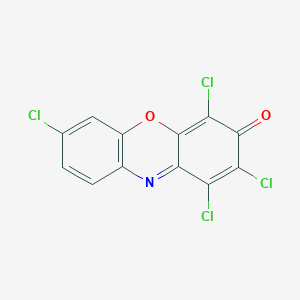
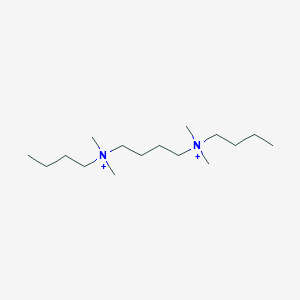

![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
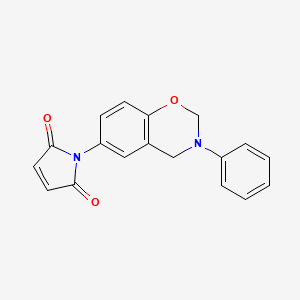
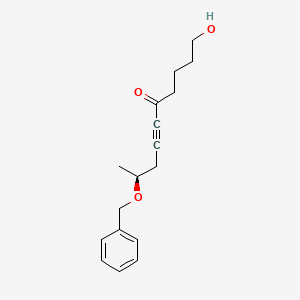

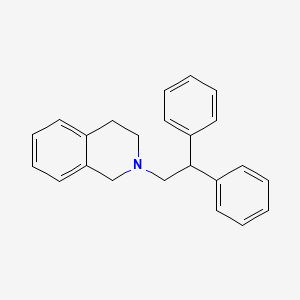
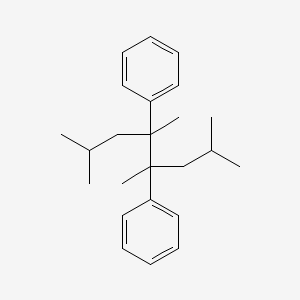
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
